2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 7-(4-chlorophenyl): A chlorinated aromatic group at position 7 of the thienopyrimidinone scaffold, which may enhance hydrophobic interactions in biological targets.
- N-(3-fluoro-4-methylphenyl)acetamide: The acetamide side chain terminates in a fluorinated and methyl-substituted phenyl ring, likely influencing metabolic stability and target selectivity.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-12-2-7-15(8-17(12)23)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-5-14(22)6-4-13/h2-8,10-11H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWAVFAAFASIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Attachment of the Fluoro-Methylphenyl Group: This step involves the acylation of the thienopyrimidine core with a fluoro-methylphenyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core , which is known for its diverse biological activities.
- A 4-chlorophenyl substituent that enhances lipophilicity and potentially influences pharmacokinetic properties.
- An N-(3-fluoro-4-methylphenyl)acetamide moiety , which may contribute to its selectivity and efficacy against specific biological targets.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. The thienopyrimidine derivatives have been shown to interact with various molecular targets involved in cancer progression. For instance, studies have demonstrated that modifications to the thienopyrimidine structure can lead to enhanced potency against different cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide | Potential anticancer effects | |
| N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | Antitumor activity | |
| 2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-(4-methylphenyl)acetamide | Altered biological activity compared to chlorinated analogs |
Other Therapeutic Applications
Beyond oncology, there is emerging evidence suggesting that thienopyrimidine derivatives may also possess:
- Antimicrobial properties : Some derivatives have shown efficacy against various bacterial strains.
- Anti-inflammatory effects : Compounds in this class have been studied for their ability to modulate inflammatory responses.
Case Studies and Research Findings
Several studies have documented the applications of thienopyrimidine derivatives in clinical settings:
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of new thienopyrimidine derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain modifications led to improved selectivity and potency compared to existing treatments.
- In Vivo Efficacy : In vivo studies demonstrated that specific derivatives significantly reduced tumor growth in xenograft models, indicating potential for further development as anticancer agents.
- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds revealed favorable absorption characteristics and metabolic stability, suggesting their viability as drug candidates.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with five analogous compounds, focusing on structural variations, physicochemical properties, and available data.
Compound A: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide
- Core Structure: Identical thieno[3,2-d]pyrimidinone scaffold.
- Substituent Differences :
- 7-position : 4-Fluorophenyl (vs. 4-chlorophenyl in the target compound).
- Acetamide side chain : N-(3-methoxybenzyl) (vs. N-(3-fluoro-4-methylphenyl)).
- Impact of Modifications :
- Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity compared to chlorine.
- The methoxy group in Compound A increases polarity but reduces lipophilicity compared to the methyl-fluoro combination in the target.
Compound B: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Core Structure: Thieno[3,2-d]pyrimidinone with a phenyl group at position 5.
- Substituent Differences: 7-position: Phenyl (non-halogenated vs. 4-chlorophenyl). Acetamide side chain: N-(2-chloro-4-methylphenyl) (distinct substitution pattern compared to the target’s 3-fluoro-4-methylphenyl).
- Physicochemical Data :
- Molecular weight: 409.888 g/mol (slightly higher than the target compound due to chlorine vs. fluorine).
- H-bond acceptors: 4 (similar to the target).
Compound C: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Core Structure: 6,7-Dihydrothieno[3,2-d]pyrimidinone (saturated ring vs. aromatic in the target).
- Substituent Differences :
- 2-position : Sulfanyl linkage (vs. direct acetamide attachment in the target).
- Acetamide side chain : N-(2-trifluoromethylphenyl) (strong electron-withdrawing group vs. fluoro-methyl in the target).
- Functional Implications :
- The sulfanyl group may introduce conformational flexibility or alter redox properties.
- Trifluoromethyl enhances metabolic resistance but may sterically hinder target binding.
Compound D: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide
- Core Structure: Dihydropyrimidinone (simpler scaffold vs. fused thienopyrimidinone).
- Substituent Differences :
- Thioether linkage : Introduces sulfur at position 2.
- Acetamide side chain : N-(4-chlorophenyl) (lacking the fluorine and methyl groups of the target).
- Spectroscopic Data :
Key Observations and Trends
Side Chain Diversity : The N-(3-fluoro-4-methylphenyl) group in the target compound balances electron-withdrawing (fluoro) and lipophilic (methyl) properties, whereas methoxy (Compound A) or trifluoromethyl (Compound C) groups introduce distinct electronic and steric effects.
Scaffold Modifications: Saturation of the thienopyrimidinone core (Compound C) or simplification to dihydropyrimidinone (Compound D) alters rigidity and hydrogen-bonding capacity, impacting target engagement.
Biological Activity
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for diverse biological properties, including anticancer and antimicrobial activities.
The molecular formula of this compound is , and it features the following structural components:
- Thieno[3,2-d]pyrimidine core : A bicyclic structure combining thiophene and pyrimidine functionalities.
- Substituents : The presence of a 4-chlorophenyl group and a 3-fluoro-4-methylphenyl group enhances its biological activity.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit various cancer cell lines. For instance:
- Mechanism of Action : The compound inhibits key kinases such as VEGFR-2 and AKT, which play critical roles in cancer cell proliferation and survival. In vitro studies have shown IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.075 μM for VEGFR-2) .
| Kinase Target | IC50 Value (μM) | Effect |
|---|---|---|
| VEGFR-2 | 0.075 | Inhibition of angiogenesis |
| AKT | 4.60 | Induction of apoptosis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi.
- Results : Moderate to strong antibacterial activity was observed, with some derivatives displaying significant inhibition against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | Strong |
| B. subtilis | Moderate |
| S. typhi | Weak to Moderate |
Case Studies
- In Vitro Studies on Liver Cell Carcinoma :
- Docking Studies :
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their chemical structure:
- Substituent Effects : Electron-withdrawing groups (such as chlorine) enhance activity against certain targets by increasing the electron density on the reactive sites of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
